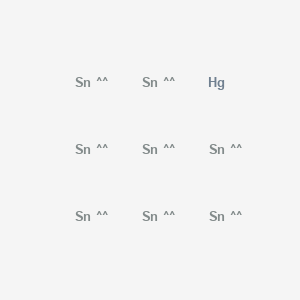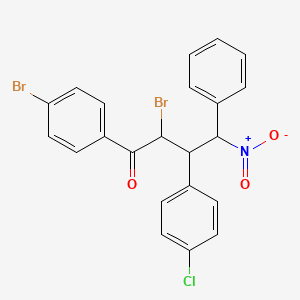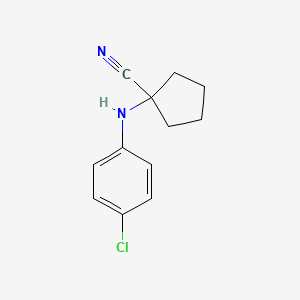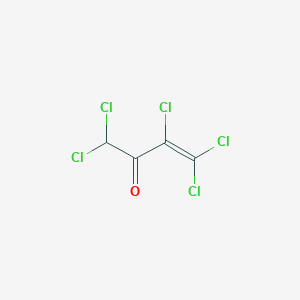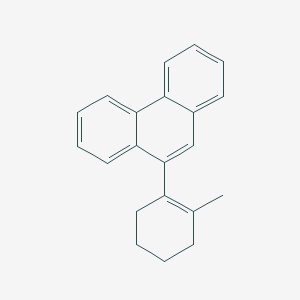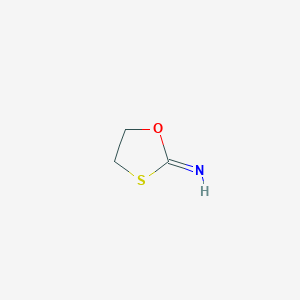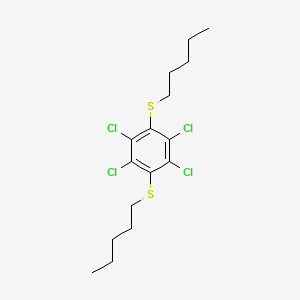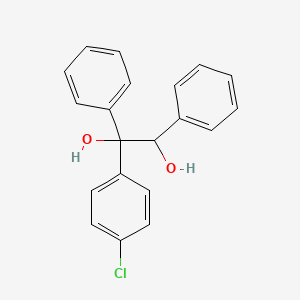
1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol is an organic compound characterized by the presence of a chlorophenyl group and two phenyl groups attached to an ethane backbone with two hydroxyl groups
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing this compound involves the Grignard reaction. This process typically starts with the reaction of 4-chlorobenzophenone with phenylmagnesium bromide, followed by hydrolysis to yield the desired diol.
Aldol Condensation: Another synthetic route involves the aldol condensation of 4-chlorobenzaldehyde with benzaldehyde in the presence of a base, followed by reduction of the resulting α,β-unsaturated ketone to the diol.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above methods, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: The compound can undergo reduction reactions to form the corresponding alkanes.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Depending on the extent of oxidation, products can include 4-chlorobenzophenone or 4-chlorobenzoic acid.
Reduction: The major product of reduction is 1-(4-chlorophenyl)-1,2-diphenylethane.
Substitution: Products vary based on the nucleophile used, such as 4-methoxyphenyl or 4-cyanophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research into potential therapeutic applications includes its use as a precursor for developing drugs with anti-inflammatory or anticancer properties.
Industry: In materials science, this compound can be used in the development of polymers and other advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of hydroxyl groups allows for hydrogen bonding, which can influence molecular interactions and stability.
Comparación Con Compuestos Similares
1,2-Diphenylethane-1,2-diol: Lacks the chlorophenyl group, resulting in different chemical reactivity and biological activity.
1-(4-Bromophenyl)-1,2-diphenylethane-1,2-diol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
1-(4-Methoxyphenyl)-1,2-diphenylethane-1,2-diol: The methoxy group introduces different electronic and steric effects compared to the chlorophenyl group.
Uniqueness: 1-(4-Chlorophenyl)-1,2-diphenylethane-1,2-diol is unique due to the presence of the chlorophenyl group, which imparts distinct electronic properties and reactivity. This makes it valuable for specific synthetic applications and potential therapeutic uses.
Propiedades
Número CAS |
6324-58-9 |
|---|---|
Fórmula molecular |
C20H17ClO2 |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C20H17ClO2/c21-18-13-11-17(12-14-18)20(23,16-9-5-2-6-10-16)19(22)15-7-3-1-4-8-15/h1-14,19,22-23H |
Clave InChI |
UIPDCTGNHUMGGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


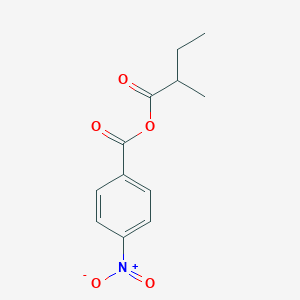
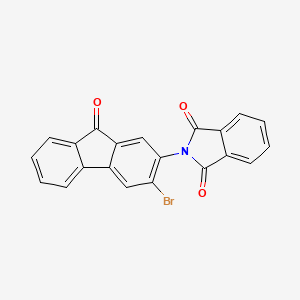
![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)




